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Introduction
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-

associated (Cas) protein system is a revolutionary gene-editing tool. The delivery of pre-

assembled Cas protein and guide RNA (gRNA) as a ribonucleoprotein (RNP) complex offers a

DNA-free method for genome engineering, which circumvents the risks associated with

plasmid-based expression systems, such as insertional mutagenesis and prolonged off-target

effects.[1] Polyethylene glycol (PEG) mediated transfection is a cost-effective and

straightforward non-viral method for delivering these RNP complexes into cells. This document

provides detailed protocols and application notes for the PEG-mediated transfection of GEX2

(a hypothetical gene for the purpose of this protocol) RNP complexes into both plant

protoplasts and mammalian cells.

Principle of PEG-Mediated Transfection
Polyethylene glycol (PEG) is a polymer that can induce cell membrane fusion and

permeabilization, thereby facilitating the uptake of macromolecules like RNP complexes. The

precise mechanism is not fully elucidated but is thought to involve the alteration of the cell

membrane's hydration layer and the creation of transient pores. This method has been

successfully employed for the genetic modification of various organisms, particularly in plant

sciences.
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Quantitative Data Summary
The efficiency of PEG-mediated RNP transfection can be influenced by several factors,

including PEG concentration, RNP concentration, incubation time, and cell type. The following

tables summarize quantitative data from various studies on PEG-mediated and other non-viral

RNP delivery methods.

Table 1: Parameters for PEG-Mediated RNP Transfection in Plant Protoplasts

Plant
Species

Target
Gene

PEG
Concentr
ation (%)

RNP
Concentr
ation

Incubatio
n Time
(min)

Editing
Efficiency
(%)

Referenc
e

Maize IPK 40

45 µg

Cas9, 15

µg gRNA

20 - 40 0.85 - 5.85 [2][3]

Carrot F3H 40
Not

specified
20

Up to 71

(overall)
[1]

Banana PDS 40
Not

specified

Not

specified
- [4]

Maize GEX2
Not

specified

Not

specified

Not

specified

Analysis of

efficiency
[5]

Table 2: Comparison of Non-Viral RNP Delivery Methods in Mammalian Cells
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Delivery
Method

Cell Type
Editing
Efficiency
(%)

Cell
Viability (%)

Key
Advantages

Key
Disadvanta
ges

Electroporatio

n

Primary T

Cells
>90 >80

High

efficiency,

rapid

Requires

specialized

equipment,

can be toxic

Lipofection
Lung Cancer

Cell Line
~40 High

High

efficiency in

some cell

lines

Reagent-

dependent,

potential

toxicity

Peptide-

mediated
HEK293T ~80 High

Low toxicity,

efficient in

specific cell

lines

Peptide

sequence

dependent

PEG-

mediated

(lipid-polymer

hybrid)

A375 Cells
47.4

(plasmid)
High

Potentially

lower toxicity

than

lipofection

Less

common for

direct RNP

delivery

Experimental Protocols
Protocol 1: PEG-Mediated Transfection of GEX2 RNP
Complexes into Plant Protoplasts
This protocol is adapted from methodologies used for maize and carrot protoplasts.[1][2]

Materials:

GEX2-targeting gRNA and Cas9 nuclease

Nuclease-free water

Protoplast isolation solution (species-specific)
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PEG solution (40% PEG 4000, 0.4 M mannitol, 0.1 M CaCl₂)

W5 solution (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7)

Isolated plant protoplasts (1 x 10⁵ to 1 x 10⁶ cells/mL)

Cell culture medium (species-specific)

Procedure:

RNP Complex Formation:

In a sterile, nuclease-free microcentrifuge tube, mix the GEX2-targeting gRNA and Cas9

protein. The optimal molar ratio may need to be determined empirically, but a 1:1 to 3:1

(gRNA:Cas9) ratio is a good starting point.

Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of

the RNP complex.

Protoplast Transfection:

In a new tube, add 100 µL of the protoplast suspension.

Add the pre-formed GEX2 RNP complex to the protoplasts and mix gently.

Immediately add 250 µL of the PEG solution and mix gently by pipetting.

Incubate the mixture at room temperature for 20-40 minutes in the dark.[2] The optimal

incubation time should be determined for each plant species.

Washing and Recovery:

After incubation, add 1 mL of W5 solution to dilute the PEG and stop the transfection

process.

Centrifuge the protoplasts at a low speed (e.g., 100 x g) for 3-5 minutes.
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Carefully remove the supernatant and resuspend the protoplasts in 1 mL of fresh W5

solution. Repeat this washing step twice.

After the final wash, resuspend the protoplast pellet in the appropriate cell culture medium.

Post-Transfection Culture and Analysis:

Culture the transfected protoplasts in the dark at their optimal temperature for 48-72

hours.

After incubation, harvest the protoplasts for genomic DNA extraction and subsequent

analysis of gene editing efficiency (e.g., by Sanger sequencing or next-generation

sequencing).

Protocol 2: General Considerations for PEG-Mediated
Transfection of GEX2 RNP Complexes into Mammalian
Cells
Direct PEG-mediated transfection of RNPs into mammalian cells is less common than in plant

protoplasts, with methods like electroporation often being more efficient.[6][7] However, PEG

can be used in combination with other carriers like lipids to form lipid-polymer hybrid

nanoparticles for delivery.[5] The following are general guidelines for adapting the PEG protocol

for mammalian cells, emphasizing the need for extensive optimization.

Materials:

GEX2-targeting gRNA and Cas9 nuclease

Nuclease-free water or appropriate buffer (e.g., PBS)

Mammalian cell line of interest (e.g., HEK293T, HeLa)

Serum-free culture medium (e.g., Opti-MEM)

PEG solution (e.g., 10-20% PEG 1500 or PEG 3350 in serum-free medium)

Complete cell culture medium
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Procedure:

Cell Preparation:

Seed mammalian cells in a multi-well plate to achieve 70-90% confluency on the day of

transfection.

RNP Complex Formation:

Prepare the GEX2 RNP complex as described in Protocol 1.

Transfection:

Wash the cells with serum-free medium.

Prepare the transfection mixture by diluting the RNP complex in serum-free medium and

then adding the PEG solution. The final PEG concentration will need to be optimized (start

with a range of 5-15%).

Incubate the RNP-PEG mixture for 15-30 minutes at room temperature.

Add the transfection mixture dropwise to the cells.

Incubate the cells with the transfection mixture for 2-4 hours at 37°C.

Post-Transfection:

After the incubation period, remove the transfection mixture and replace it with a complete

culture medium.

Culture the cells for 48-72 hours before harvesting for analysis of gene editing.

Note: For difficult-to-transfect cells, especially primary cells, electroporation is the

recommended method for RNP delivery due to its higher efficiency.[6][7]
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Experimental Workflow for PEG-Mediated RNP
Transfection

Preparation

Transfection

Post-Transfection

RNP Complex Formation
(Cas9 + gRNA)

Mix Cells with RNP Complex

Cell Preparation
(Protoplasts or Mammalian Cells)

Add PEG Solution

Incubate

Wash and Resuspend Cells

Culture Cells (48-72h)

Analyze Gene Editing

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15616774?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for PEG-mediated RNP transfection.

Signaling Pathway (Illustrative)
As PEG-mediated transfection is a physical delivery method, it does not directly engage

specific cellular signaling pathways for uptake. The following diagram illustrates the general

process of CRISPR-Cas9 gene editing following successful RNP delivery.
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Caption: Mechanism of CRISPR-Cas9 gene editing post-transfection.

Conclusion
PEG-mediated transfection is a valuable method for delivering CRISPR RNP complexes,

particularly in plant protoplasts, offering a DNA-free approach to gene editing. While its

application in mammalian cells is less direct and often requires co-formulation with other

carriers, the principles outlined in this guide provide a foundation for developing effective

transfection protocols. For many mammalian cell types, especially primary cells, electroporation

remains the more robust and efficient method for RNP delivery. Researchers should carefully

consider their specific cell type and experimental goals when selecting the optimal delivery

strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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